molecular formula C12H20N2O B1288721 4-[3-(Dimethylamino)propoxy]benzylamine CAS No. 91637-76-2

4-[3-(Dimethylamino)propoxy]benzylamine

Cat. No. B1288721
CAS RN: 91637-76-2
M. Wt: 208.3 g/mol
InChI Key: UGICLWAMZSRUPM-UHFFFAOYSA-N
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Description

“4-[3-(Dimethylamino)propoxy]benzylamine” is a synthetic organic compound . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of “4-[3-(Dimethylamino)propoxy]benzylamine” is C12H17NO2 . The average mass is 207.269 Da and the monoisotopic mass is 207.125931 Da .


Physical And Chemical Properties Analysis

The density of “4-[3-(Dimethylamino)propoxy]benzylamine” is approximately 1.0±0.1 g/cm^3 . It has a boiling point of 325.4±22.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.8±3.0 kJ/mol . The flash point is 150.6±22.3 °C . The index of refraction is 1.537 . The molar refractivity is 61.9±0.3 cm^3 .

Scientific Research Applications

Laboratory Chemical Reagent

4-[3-(Dimethylamino)propoxy]benzylamine: is primarily used as a laboratory chemical reagent . Its properties make it suitable for various chemical reactions and synthesis processes in research settings. It is often utilized in the development of new compounds and materials.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . It can be used to introduce the dimethylaminopropoxy functional group into larger molecules, which can be pivotal in the synthesis of pharmaceuticals and complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, 4-[3-(Dimethylamino)propoxy]benzylamine is explored for its potential to modify pharmacokinetic properties of drug candidates . Its incorporation into drug molecules may affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Material Science

Researchers in material science may investigate the use of 4-[3-(Dimethylamino)propoxy]benzylamine in the creation of new polymers or coatings . Its chemical structure could lend itself to applications in creating materials with specific desired properties, such as increased durability or chemical resistance.

Biochemical Research

In biochemical research, this compound could be used as a building block for the synthesis of compounds that interact with biological systems . It might be used to study enzyme reactions, receptor-ligand interactions, or the synthesis of biomimetic structures.

Analytical Chemistry

4-[3-(Dimethylamino)propoxy]benzylamine: may be used as a standard or a reagent in analytical chemistry for the quantification and identification of substances within a sample . Its well-defined properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques.

Agricultural Chemistry

In the field of agricultural chemistry, there could be research into using 4-[3-(Dimethylamino)propoxy]benzylamine as a precursor or a component in the synthesis of agrochemicals . Its structural features might be beneficial in developing new pesticides or herbicides.

Environmental Science

Lastly, environmental scientists might study the breakdown products and environmental impact of 4-[3-(Dimethylamino)propoxy]benzylamine . Understanding its degradation pathways and persistence in the environment is crucial for assessing its ecological safety.

Safety and Hazards

“4-[3-(Dimethylamino)propoxy]benzylamine” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[4-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGICLWAMZSRUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614304
Record name 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dimethylamino)propoxy]benzylamine

CAS RN

91637-76-2
Record name 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-(Dimethylamino)propoxy)benzonitrile (300 mg) in methanol (20 mL) was treated with Raney nickel (wet, 1.5 g) under H2 (30 psi) for 4 hour. The insoluble material was filtered off and the filtrate was concentrated to provide the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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